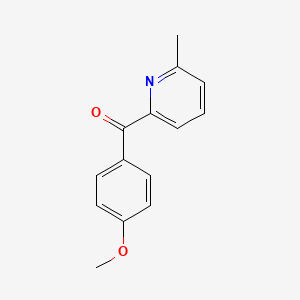
Z-Ala-Pro-pna
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Z-Ala-Pro-pNA is widely used in scientific research for the characterization of prolyl oligopeptidases. It serves as a substrate in enzyme assays to measure the activity of these enzymes in various biological samples. This compound is also used in the study of enzyme kinetics and inhibitor screening .
In addition to its use in enzymology, this compound has applications in the fields of biochemistry and molecular biology, where it is employed to investigate protein-protein interactions and the role of proline-specific peptidases in cellular processes .
Mecanismo De Acción
Target of Action
Z-Ala-Pro-pNA is primarily a substrate for endopeptidases . Endopeptidases are enzymes that cleave peptide bonds within a protein and play a crucial role in protein degradation, signal transduction, and cell regulation .
Mode of Action
This compound interacts with its target endopeptidases by fitting into the enzyme’s active site. The enzyme then catalyzes the hydrolysis of the peptide bond in the substrate, resulting in the cleavage of this compound . This interaction allows the detection of the enzyme’s activity .
Biochemical Pathways
The cleavage of this compound by endopeptidases is part of the broader protein degradation pathway. This process is essential for maintaining protein homeostasis within the cell . In certain organisms like dermatophytic ascomycetous fungi, endopeptidases are crucial for the hydrolysis of keratin .
Result of Action
The cleavage of this compound by endopeptidases results in the generation of smaller peptide fragments. This action is often used to measure the activity of endopeptidases in various biological and biochemical research contexts .
Action Environment
The activity of endopeptidases on this compound can be influenced by various environmental factors. For instance, in dermatophytic ascomycetous fungi, endopeptidases cleave after proline (as in this compound) only at neutral pH . Therefore, the pH of the environment can significantly impact the action, efficacy, and stability of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Pro-pNA involves the reaction of N-benzyloxycarbonyl-L-alanyl-L-proline with 4-nitroaniline in the presence of isobutyl chloroformate and N-ethylmorpholine. The reaction is carried out in dry tetrahydrofuran at -10°C, followed by stirring at 0°C and then at room temperature for 72 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification and quality control processes to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Z-Ala-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl oligopeptidases. These enzymes cleave the peptide bond between the proline and the nitroaniline group, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific enzyme being studied. Common reagents include phosphate buffers and enzyme solutions .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm, allowing for easy detection and quantification .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Pro-pNA: Another substrate used for studying prolyl oligopeptidases, differing by the presence of glycine instead of alanine.
Suc-Ala-Pro-pNA: A succinylated version used in similar enzymatic assays.
Gly-Pro-pNA: A simpler substrate used for similar purposes but with different kinetic properties
Uniqueness
Z-Ala-Pro-pNA is unique due to its specific structure, which makes it a suitable substrate for studying prolyl oligopeptidases. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUDZOHZFJLLZ-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


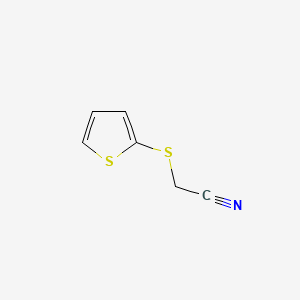

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)


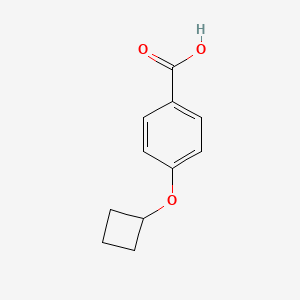

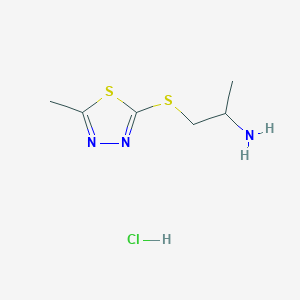
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
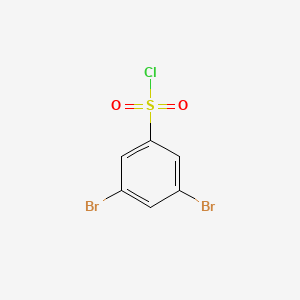
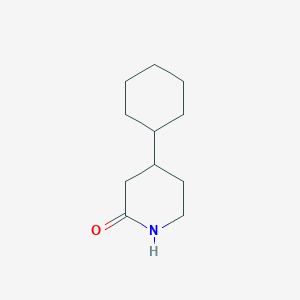
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
